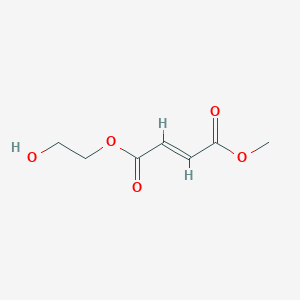![molecular formula C20H23NO3 B14064184 Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- CAS No. 102121-25-5](/img/structure/B14064184.png)
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- is a complex organic compound with a unique structure that includes aromatic rings and functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 3,4-bis(1-methylethyl)aniline with a benzoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Aromatic substitution reactions can occur, where one or more hydrogen atoms on the aromatic ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound has a similar aromatic structure but different functional groups, leading to distinct chemical properties and applications.
4-(7-(4-(Bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid: Another similar compound with a different substitution pattern on the aromatic rings.
Uniqueness
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various specialized applications in research and industry .
Propriétés
Numéro CAS |
102121-25-5 |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-[[3,4-di(propan-2-yl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H23NO3/c1-12(2)17-10-9-16(11-18(17)13(3)4)21-19(22)14-5-7-15(8-6-14)20(23)24/h5-13H,1-4H3,(H,21,22)(H,23,24) |
Clé InChI |
HRYMPVXFMWALGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




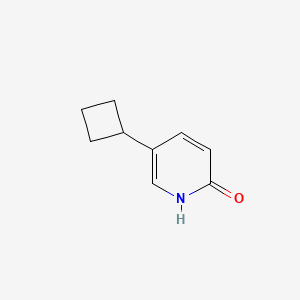
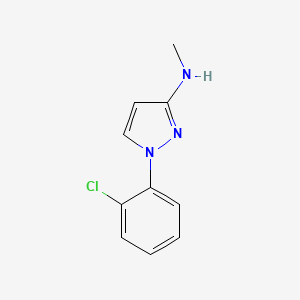
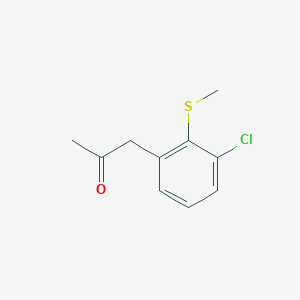
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)

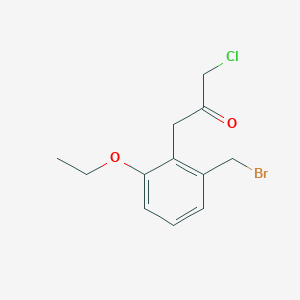

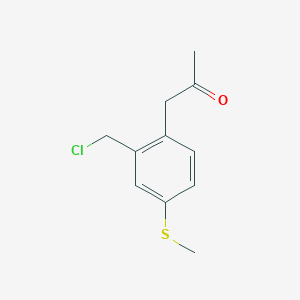
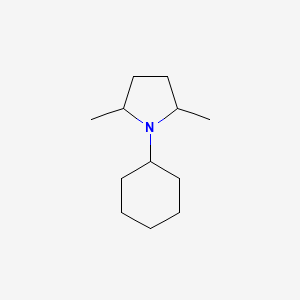
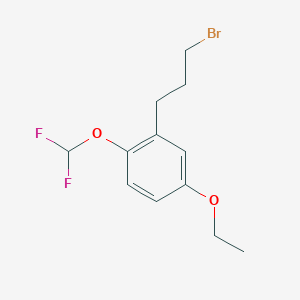
![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
